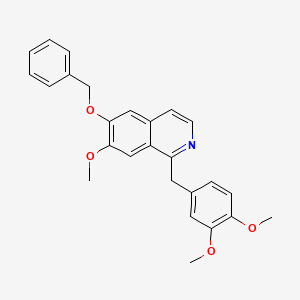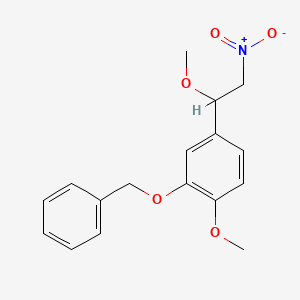
1-(3-Carboxypropyl)-3,7-dimethyl Xanthine-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Carboxypropyl)-3,7-dimethyl Xanthine-d6 is a deuterated xanthine derivative. Xanthine derivatives are known for their wide range of biological activities, including their use as bronchodilators, diuretics, and stimulants. The deuterated form, this compound, is particularly interesting due to its enhanced stability and altered pharmacokinetic properties, which can be beneficial in various scientific and medical applications.
科学的研究の応用
1-(3-Carboxypropyl)-3,7-dimethyl Xanthine-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in mass spectrometry for tracing metabolic pathways.
Biology: Employed in studies of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in respiratory diseases and as a bronchodilator.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Carboxypropyl)-3,7-dimethyl Xanthine-d6 typically involves the introduction of deuterium atoms into the xanthine structure. This can be achieved through several synthetic routes, including:
Deuterium Exchange Reactions: Utilizing deuterated solvents and catalysts to replace hydrogen atoms with deuterium.
Deuterated Reagents: Employing deuterated starting materials in the synthesis process.
Industrial Production Methods: Industrial production of this compound involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalytic Deuteration: Using catalysts such as palladium on carbon (Pd/C) in deuterated solvents.
Purification: Techniques like crystallization and chromatography to isolate the desired deuterated compound.
化学反応の分析
Types of Reactions: 1-(3-Carboxypropyl)-3,7-dimethyl Xanthine-d6 can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
作用機序
The mechanism of action of 1-(3-Carboxypropyl)-3,7-dimethyl Xanthine-d6 involves its interaction with molecular targets such as adenosine receptors and phosphodiesterase enzymes. By inhibiting these targets, the compound can exert bronchodilatory and anti-inflammatory effects. The deuterium atoms in the compound may also influence its metabolic stability and bioavailability.
類似化合物との比較
1-(3-Carboxypropyl)-3,7-dimethyl Xanthine-d6 can be compared with other xanthine derivatives such as:
Theophylline: A non-deuterated xanthine derivative used as a bronchodilator.
Caffeine: Another xanthine derivative known for its stimulant effects.
Aminophylline: A compound similar to theophylline but with different solubility properties.
Uniqueness: The uniqueness of this compound lies in its deuterated form, which provides enhanced stability and altered pharmacokinetics compared to non-deuterated analogs. This makes it particularly valuable in scientific research and potential therapeutic applications.
特性
IUPAC Name |
4-[2,6-dioxo-3,7-bis(trideuteriomethyl)purin-1-yl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4/c1-13-6-12-9-8(13)10(18)15(11(19)14(9)2)5-3-4-7(16)17/h6H,3-5H2,1-2H3,(H,16,17)/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKASGTGXOGALBG-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=NC2=C1C(=O)N(C(=O)N2C([2H])([2H])[2H])CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
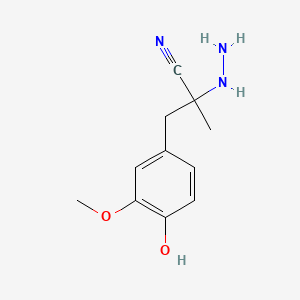




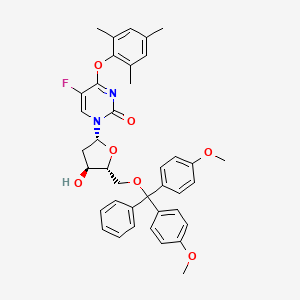
![methyl (5R)-5-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B588054.png)
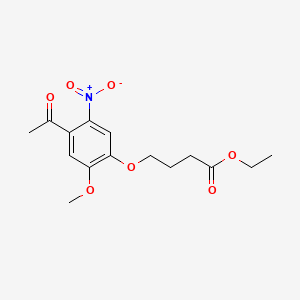
![4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzenemethanol](/img/structure/B588057.png)

